1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine is a useful research chemical with the CAS number 1006357-26-1 . It has a molecular weight of 153.22 and a molecular formula of C8H15N3 . The compound is a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a propylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine include a molecular weight of 153.22 and a molecular formula of C8H15N3 . The compound is a solid at room temperature .Scientific Research Applications
Cytotoxic Agents
The compound has been used in the design and synthesis of novel cytotoxic agents . A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields . These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations .
Antileishmanial Activity
The compound has shown potential in the development of antileishmanial drugs . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . The in vitro antileishmanial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Activity
The compound has also been used in the development of antimalarial drugs . The synthesized pyrazole derivatives were evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice .
Molecular Docking Studies
Molecular docking studies have been conducted on the compound to justify its potent in vitro antipromastigote activity . The study was performed to understand the desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Root Growth Stimulant
The compound has been applied as a new agro-chemical, functioning as a root growth stimulant . It promotes primary root length, influences the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
Future Directions
The future directions for research on 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine could include further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceuticals. As a heterocyclic building block, it may have potential uses in the development of new drugs .
properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(9)4-8-5-11(3)10-7(8)2/h5-6H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADLRHZKGODQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine | |
CAS RN |
1006357-26-1 |
Source
|
Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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